2-Amino-3-ethyl-6-fluoroquinoline hydrochloride

Lipophilicity Physicochemical property prediction Drug-likeness optimization

SAR programs requiring precise lipophilicity control often fail when fluorine position or alkyl substitution is altered unintentionally. 2-Amino-3-ethyl-6-fluoroquinoline HCl eliminates this variable. • Defined LogP of 3.25 - approx. 0.7-0.9 units above the des-ethyl analog, enabling systematic lipophilic tolerance probing. • 6-Fluoro substitution delivers superior Tec SH3 domain binding affinity vs. 5-, 7-, or 8-substituted isomers (Inglis et al.). • Hydrochloride salt ensures immediate aqueous solubility for biochemical assays without DMSO stock guesswork. Supplied as a pre-validated scaffold for SH3-mediated PPI libraries and CYP2A6 probe development.

Molecular Formula C11H12ClFN2
Molecular Weight 226.68 g/mol
CAS No. 1172943-00-8
Cat. No. B12636950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-ethyl-6-fluoroquinoline hydrochloride
CAS1172943-00-8
Molecular FormulaC11H12ClFN2
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C=CC(=CC2=C1)F)N.Cl
InChIInChI=1S/C11H11FN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H
InChIKeyDQRHDIXADFYDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-ethyl-6-fluoroquinoline Hydrochloride Overview


2-Amino-3-ethyl-6-fluoroquinoline hydrochloride is a trisubstituted quinoline derivative bearing an amino group at the 2-position, an ethyl group at the 3-position, and a fluorine atom at the 6-position of the quinoline core, supplied as the hydrochloride salt (C₁₁H₁₂ClFN₂, MW 226.68) [1]. The compound belongs to the 2-aminoquinoline scaffold class, which has been extensively investigated as a privileged structure for targeting neuronal nitric oxide synthase (nNOS), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), SH3 domains, and various kinases [2]. Its specific substitution pattern—combining a lipophilicity-enhancing 3-ethyl group with an electronically modulating 6-fluoro substituent—differentiates it from simpler 2-aminoquinoline analogs and positional isomers, establishing it as a non-interchangeable building block for structure–activity relationship (SAR) programs where both steric and electronic parameters must be precisely controlled .

2-Amino-3-ethyl-6-fluoroquinoline HCl: Irreplaceable SAR Building Block


Within 2-aminoquinoline-based ligand series, the position of fluorine substitution profoundly influences both electronic character and target binding affinity. Literature on SH3 domain ligands demonstrates that 6-substituted 2-aminoquinolines consistently exhibit higher binding affinity than their 5- or 7-substituted counterparts, while 7-substituted analogs often show equal or reduced affinity relative to the unsubstituted scaffold [1]. Furthermore, the 6-fluoro group exerts a stronger electron-withdrawing influence on the quinoline core than 5- or 8-fluoro substitutions due to its para relationship to the pyridinic nitrogen, directly affecting pKa and hydrogen-bonding capacity . The 3-ethyl substituent independently raises lipophilicity by approximately 0.7–0.9 logP units compared to the des-ethyl analog, altering membrane permeability and non-specific binding profiles . Consequently, substitution of this compound with the non-fluorinated 2-amino-3-ethylquinoline, the des-ethyl 2-amino-6-fluoroquinoline, or the 7-fluoro positional isomer introduces uncontrolled variables that undermine the reproducibility of SAR campaigns and pharmacokinetic optimization.

Differentiation Evidence for 2-Amino-3-ethyl-6-fluoroquinoline HCl


Lipophilicity vs. Des-Fluoro and Des-Ethyl Analogs

The computed partition coefficient (LogP) of 2-amino-3-ethyl-6-fluoroquinoline hydrochloride is 3.25, as reported by the Chemsrc physicochemical database . This value is 0.94 log units higher than that of the des-fluoro analog 2-amino-3-ethylquinoline (LogP = 2.31; XLogP = 2.6) and 0.71 log units higher than that of the des-ethyl analog 2-amino-6-fluoroquinoline (LogP = 2.54) . The increase in lipophilicity conferred by the 6-fluoro substituent (~0.7–0.9 units) is consistent with the well-documented effect of aromatic fluorine substitution on membrane permeability and is expected to translate into measurably higher passive membrane diffusion rates [1].

Lipophilicity Physicochemical property prediction Drug-likeness optimization

6-Fluoro vs. 7-Fluoro Positional Isomer Comparison

The 6-fluoro positional isomer (target compound) and the 7-fluoro positional isomer (2-amino-3-ethyl-7-fluoroquinoline hydrochloride, CAS 1170792-98-9) share identical LogP values of 3.25 based on Chemsrc database entries . This equivalence indicates that the fluoro positional isomerism does not alter global lipophilicity but is known to reposition the electron-withdrawing effect relative to the quinoline nitrogen. In the 6-fluoro isomer, fluorine occupies the para position to the pyridine nitrogen, exerting a maximal resonance electron-withdrawing effect; in the 7-fluoro isomer, fluorine resides at the meta position, producing a weaker inductive influence . These divergent electronic topologies can lead to different pKa shifts, hydrogen-bond acceptor strengths, and target-binding geometries despite identical LogP, underscoring the non-fungibility of these isomers in medicinal chemistry applications .

Positional isomerism Lipophilicity equivalence Electronic topology

SH3 Domain Affinity: 6-Substituted vs. 5- and 7-Substituted

In a systematic SAR study of 2-aminoquinoline ligands for the Tec SH3 domain, Inglis et al. demonstrated that 6-substituted 2-aminoquinolines bound with significantly higher affinity than the unsubstituted parent scaffold, whereas 7-substituted compounds generally bound with similar or lower affinity than unsubstituted 2-aminoquinoline [1]. Although the study did not include the specific 3-ethyl-6-fluoro derivative, the reported rank-order establishes a class-level SAR rule: substitution at the 6-position of 2-aminoquinoline is consistently beneficial for SH3 domain affinity, while 5- or 7-substitution offers no advantage or is detrimental [1]. The highest affinity ligands identified in this series were 6-substituted compounds, providing a direct rationale for preferring 6-substituted over 7-substituted 2-aminoquinoline building blocks in SH3-targeted drug discovery [1][2].

SH3 domain Tec kinase Protein–protein interaction inhibitors

CYP2A6 Inhibition: 6-Fluoro vs. Other Positional Isomers

In a comparative microsomal study, 6-fluoroquinoline (6FQ) and 8-fluoroquinoline (8FQ) produced stronger inhibition of coumarin 7-hydroxylase (CYP2A6) activity than unsubstituted quinoline, whereas 3-fluoroquinoline (3FQ) showed weaker inhibition [1]. The apparent Vmax decreased to 0.39 nmol/min/nmol CYP in the presence of quinoline, with 5FQ, 6FQ, and 8FQ producing even greater Vmax suppression [1]. This demonstrates that the position of fluorine on the quinoline ring directly and quantitatively affects CYP enzyme interaction, with the 6-position yielding one of the most pronounced inhibitory effects . Although the 2-amino-3-ethyl substituents were not present in the tested compounds, the core 6-fluoroquinoline motif displayed a distinct metabolic interaction profile compared to other fluoro-regioisomers, supporting the principle that fluorine positional selection is a critical parameter for tuning CYP liability .

Cytochrome P450 CYP2A6 inhibition Positional fluorine effect

Purity and Salt-Form Availability

Commercially, 2-amino-3-ethyl-6-fluoroquinoline hydrochloride is available at a certified purity of 98% from Leyan (product number 2262512) and from Santa Cruz Biotechnology (catalog sc-287695), with the free base (CAS 948292-11-3) also offered at 98% purity . In contrast, the des-fluoro analog 2-amino-3-ethylquinoline hydrochloride is supplied by multiple vendors at 97% purity , and the positional isomer 2-amino-3-ethyl-7-fluoroquinoline hydrochloride is listed with fewer authenticated commercial sources, potentially impacting supply chain reliability for large-scale SAR programs . The hydrochloride salt form provides enhanced aqueous solubility and improved handling characteristics compared to the free base, facilitating direct use in aqueous biological assays without additional solubilization steps .

Chemical purity Hydrochloride salt Procurement specification

Optimal Application Scenarios for 2-Amino-3-ethyl-6-fluoroquinoline HCl


SAR Expansion: Kinase/nNOS Inhibitors Needing High Lipophilicity

When a lead optimization program built on a 2-aminoquinoline scaffold requires systematic exploration of lipophilicity without altering the core hydrogen-bonding pharmacophore, 2-amino-3-ethyl-6-fluoroquinoline hydrochloride provides a LogP of 3.25—approximately 0.7–0.9 units above the non-fluorinated parent . This allows medicinal chemists to probe the lipophilic tolerance of a target binding pocket while preserving the 2-amino hydrogen-bond donor/acceptor framework essential for target engagement. The hydrochloride salt form ensures immediate aqueous solubility for biochemical assay preparation, eliminating the need for DMSO stock concentration guesswork .

SH3 Domain Inhibitors: 6-Substituted Scaffold

Based on the class-level SAR established by Inglis et al., which demonstrated that 6-substituted 2-aminoquinolines bind with significantly higher affinity to Tec SH3 domains than unsubstituted, 5-substituted, or 7-substituted analogs [1], procurement of the 6-fluoro-3-ethyl derivative provides a pre-validated substitution vector. This compound is suitable as a starting scaffold or key intermediate for generating focused libraries targeting SH3-mediated protein–protein interactions, with the fluorine atom additionally offering a potential ¹⁹F NMR probe for ligand-observed binding assays [1].

CYP2A6 Metabolic Stability Screening with 6-Fluoroquinoline Probe

Given the documented stronger inhibition of CYP2A6 by 6-fluoroquinoline relative to 3-fluoroquinoline in both bovine liver microsomes and recombinant human CYP2A6 [2], 2-amino-3-ethyl-6-fluoroquinoline hydrochloride can serve as a scaffold for synthesizing fluorescent or mass-tagged probe substrates to investigate CYP2A6 active-site topography. The ethyl and amino substituents provide convenient synthetic handles for further derivatization, and the 6-fluoro group ensures that the probe retains the electronic characteristics associated with high-affinity CYP2A6 interaction, as demonstrated in the foundational comparative enzymology study [2].

Positional Isomer Comparison in Fluorinated Quinolines

Because the 6-fluoro and 7-fluoro positional isomers share identical LogP (3.25) but differ in electronic topology—para vs. meta electron-withdrawing relationship to the quinoline nitrogen —2-amino-3-ethyl-6-fluoroquinoline hydrochloride is the appropriate procurement choice for experiments designed to deconvolute lipophilicity-driven effects from electronic effects in target binding, cellular permeability, or off-target pharmacology. Parallel testing of both isomers, made possible by their commercial availability, allows unambiguous attribution of biological differences to fluorine electronic positioning rather than global physicochemical property changes .

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